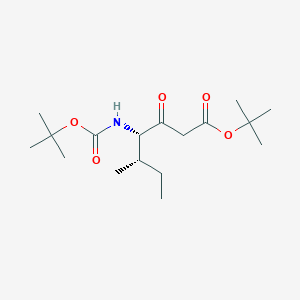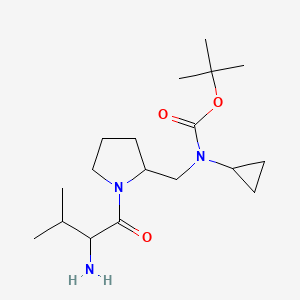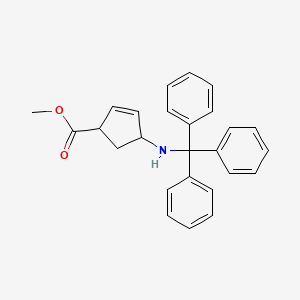![molecular formula C17H24O12 B14794490 methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sesamoside is an iridoid glycoside found in various plants, including sesame (Sesamum indicum L.) . It is known for its diverse biological activities and potential health benefits. Iridoid glycosides are a class of secondary metabolites that are often involved in plant defense mechanisms and have been studied for their pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sesamoside typically involves the extraction from plant sources, particularly sesame leaves . The extraction process includes drying the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of sesamoside is primarily based on large-scale extraction from sesame plants. The process involves cultivating sesame plants, harvesting the leaves at optimal growth stages, and performing solvent extraction and purification on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: Sesamoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize sesamoside.
Reduction: Reducing agents like sodium borohydride are employed to reduce sesamoside.
Hydrolysis: Acidic or basic conditions can hydrolyze sesamoside to yield its aglycone and sugar components.
Major Products Formed: The major products formed from these reactions include the aglycone form of sesamoside and various oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Sesamoside exerts its effects through multiple molecular targets and pathways. It interacts with targets related to glucose and lipid metabolism, nucleotide metabolism, and inflammatory responses . One of the key targets is aldose reductase (AKR1B1), which plays a crucial role in sesamoside’s response to hypoxia . The compound’s antioxidant and antiglycation activities also contribute to its overall mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- Lamalbid
- Shanzhiside methyl ester
- Acteoside
- Pedaliin
- Isoacteoside
Sesamoside stands out due to its distinct antioxidant and anti-hypoxic properties, making it a valuable compound for further research and application .
Eigenschaften
Molekularformel |
C17H24O12 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
methyl (2R,6R)-5,6-dihydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6?,7?,8?,9?,10?,11?,12?,14?,15?,16-,17+/m1/s1 |
InChI-Schlüssel |
XZVXEPPPQBLGMQ-YIXQBNCKSA-N |
Isomerische SMILES |
C[C@@]12C3C(OC=C([C@]3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Kanonische SMILES |
CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794413.png)
![5-(tert-butyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14794414.png)

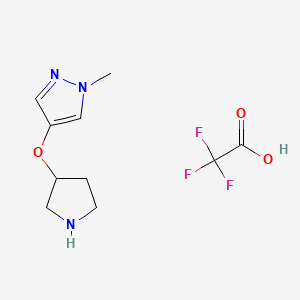
![3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)
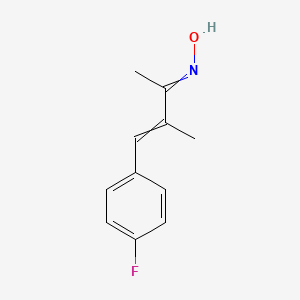
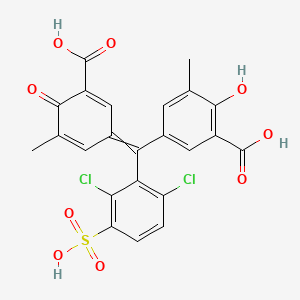
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)
![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)

![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
